4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate
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Overview
Description
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-formyl-2-methoxyphenol with naphthalene-1-carboxylic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl naphthalene-1-carboxylate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl naphthalene-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in Schiff base formation with amines, which is a key step in many biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a naphthalene carboxylate.
4-Formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of a naphthalene carboxylate.
Uniqueness
4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-22-18-11-13(12-20)9-10-17(18)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAULLJEEFTWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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